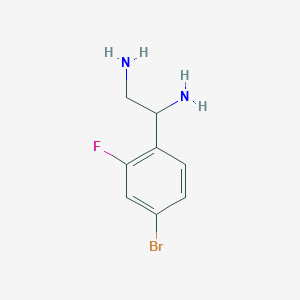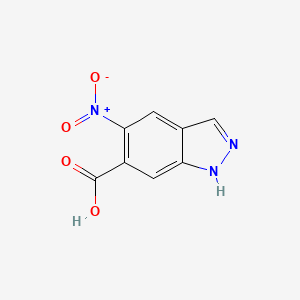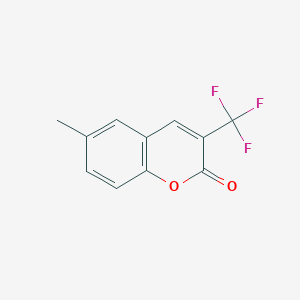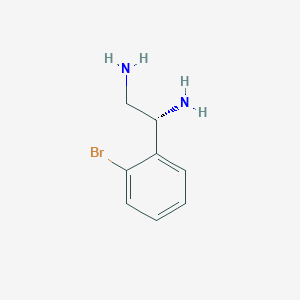![molecular formula C7H4ClN3O B13038597 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro substituent at the 2-position and an aldehyde group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by chlorination and subsequent formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process .
化学反应分析
Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrrolopyrimidines.
Oxidation Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Reduction Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
科学研究应用
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Incorporated into the design of novel materials with specific electronic properties.
Industrial Applications: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and aldehyde groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit specific kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chloro group at the 4-position.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group instead of an aldehyde.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate: A more complex derivative with additional functional groups
Uniqueness: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and aldehyde groups allows for versatile modifications and interactions, making it a valuable compound in various research domains .
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-3H,(H,9,10,11) |
InChI 键 |
INSFXFMJQDHRSD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=NC(=NC=C21)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)

![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)






![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)


